molecular formula C26H26N2O3 B2544228 (2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide CAS No. 329690-10-0

(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2544228
CAS No.: 329690-10-0
M. Wt: 414.505
InChI Key: KKIYVIWETXKTNL-SGEDCAFJSA-N
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Description

(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, a naphthalene moiety, and a carboxamide group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the naphthalene moiety and the carboxamide group. Common reagents used in these reactions include hexyl bromide, naphthylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may produce an amine.

Scientific Research Applications

(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-6-hexyl-7-hydroxy-2-[(phenyl)imino]-2H-chromene-3-carboxamide
  • (2Z)-6-hexyl-7-hydroxy-2-[(benzyl)imino]-2H-chromene-3-carboxamide

Uniqueness

(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-hexyl-7-hydroxy-2-naphthalen-1-yliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-2-3-4-5-10-18-14-19-15-21(25(27)30)26(31-24(19)16-23(18)29)28-22-13-8-11-17-9-6-7-12-20(17)22/h6-9,11-16,29H,2-5,10H2,1H3,(H2,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIYVIWETXKTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=CC4=CC=CC=C43)O2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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